N-benzhydryl-3,4-dimethoxybenzamide
Description
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Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzhydryl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H21NO3/c1-25-19-14-13-18(15-20(19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |
InChI Key |
UCERHXQSFRMAAB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoyl Chloride
The most common approach involves converting 3,4-dimethoxybenzoic acid to its acid chloride, followed by reaction with benzhydrylamine.
-
Activation : 3,4-Dimethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 1.5 eq) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a pale-yellow oil.
-
Amide Formation : The acid chloride is dissolved in DCM and added dropwise to a solution of benzhydrylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.
-
Workup : The reaction is quenched with water, and the organic layer is washed with 5% HCl, NaHCO₃, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | >98% |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
-
IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
-
¹H NMR (400 MHz, CDCl₃) : δ 3.87 (s, 6H, OCH₃), 6.85–7.45 (m, 12H, aromatic), 8.10 (s, 1H, NH).
-
MS (ESI+) : m/z 347.4 [M+H]⁺.
Coupling Reagent-Assisted Amide Bond Formation
EDCI/HOBt Protocol
For substrates sensitive to acidic conditions, carbodiimide-based coupling agents are employed.
-
Activation : 3,4-Dimethoxybenzoic acid (1.0 eq), EDCI (1.3 eq), and HOBt (1.3 eq) are dissolved in DMF under nitrogen. The mixture is stirred at 0°C for 30 minutes.
-
Amine Addition : Benzhydrylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 18–36 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica gel chromatography.
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Purity (HPLC) | >95% |
| Reaction Time | 18–36 hours |
| Solvent | Dimethylformamide (DMF) |
Advantages :
-
Avoids formation of corrosive HCl gas.
-
Suitable for heat-sensitive substrates.
Alternative Routes and Optimization
Solid-Phase Synthesis
Patent literature describes solid-supported methods for benzamides, though adaptations for N-benzhydryl derivatives remain unexplored.
Critical Analysis of Methodologies
Yield and Scalability
Purity and Byproducts
-
Major byproducts include unreacted acid chloride (traces <2%) and dimerized amides. Recrystallization or column chromatography effectively removes impurities.
Industrial Applications and Patent Landscape
-
Antimicrobial Agents : N-Benzhydryl benzamides inhibit bacterial efflux pumps, as seen in analogues targeting multidrug-resistant pathogens.
-
Neurological Therapeutics : Structural analogs (e.g., Itopride) are prokinetic agents, suggesting potential applications in gastrointestinal motility disorders.
Patent Insights :
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